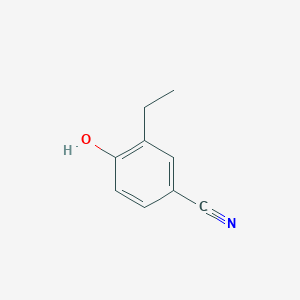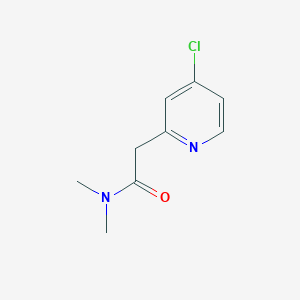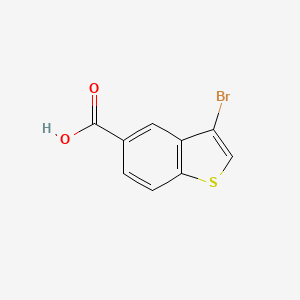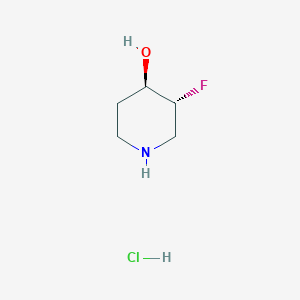
2-(3-Bromo-2-methylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-2-methylphenyl)acetic acid is a chemical compound with the molecular formula C9H9BrO2. It has a molecular weight of 229.07 . The IUPAC name for this compound is (2-bromo-3-methylphenyl)acetic acid .
Molecular Structure Analysis
The molecular structure of 2-(3-Bromo-2-methylphenyl)acetic acid consists of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an acetic acid group . The InChI code for this compound is 1S/C9H9BrO2/c1-6-3-2-4-7(9(6)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3. It has a boiling point of 341.6±27.0 °C at 760 mmHg. The compound has a molar refractivity of 49.9±0.3 cm3. It has 2 hydrogen bond acceptors and 1 hydrogen bond donor. It also has 2 freely rotating bonds .Scientific Research Applications
Bromination Reactions
2-(3-Bromo-2-methylphenyl)acetic acid is involved in various bromination reactions. For example, in a study on hydrazones, the bromination in acetic acid led to specific compound formations (Gibson, 1963). Similarly, another study described the bromination and Vilsmeier–Haack formylation of specific derivatives, indicating the compound's involvement in complex organic reactions (Drewry & Scrowston, 1969).
Reactivity and Structural Studies
A comparative DFT study on the reactivity and vibrational spectra of halogen substituted phenylacetic acids, including 2-(3-Bromo-2-methylphenyl)acetic acid, provided insights into the compound's structural properties and reactivity (Srivastava et al., 2015).
Synthesis of Derivatives
Research has focused on synthesizing derivatives of 2-(3-Bromo-2-methylphenyl)acetic acid. For instance, a study detailed a convenient synthesis of α-bromophenylacetic acid from benzaldehyde, showcasing the compound's utility in synthesizing various derivatives (Ogura et al., 1975). Another study synthesized a related compound by regioselective bromination (Guzei et al., 2010).
Antioxidant Properties
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms a carbon-carbon bond between two organic compounds .
Mode of Action
Based on its structural similarity to other compounds, it may participate in reactions as an organoboron reagent in suzuki–miyaura coupling . In this reaction, the compound would interact with a palladium catalyst and another organic compound to form a new carbon-carbon bond .
Biochemical Pathways
It’s known that acetic acid, a related compound, plays a role in various metabolic processes . Acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood. It is used locally, occasionally internally, as a counterirritant and also as a reagent .
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For instance, the pH level can affect the ionization state of the compound, which can in turn influence its absorption and distribution within the body .
properties
IUPAC Name |
2-(3-bromo-2-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-7(5-9(11)12)3-2-4-8(6)10/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENXZZOWZYNPLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2-methylphenyl)acetic acid | |
CAS RN |
1261618-03-4 |
Source


|
| Record name | 2-(3-bromo-2-methylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)

![3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid](/img/structure/B1376463.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1376467.png)
![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B1376471.png)
